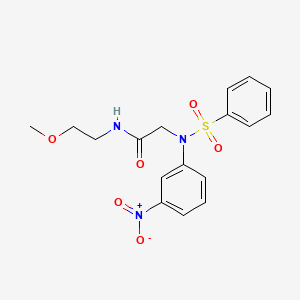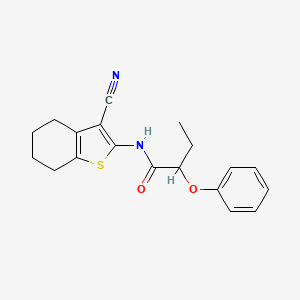
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as CMPIA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of isoxazole derivatives and has a molecular weight of 295.77 g/mol. CMPIA has been studied extensively for its potential applications in various fields, including pharmacology, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves its interaction with the GPR35 receptor. Upon binding to the receptor, 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide activates downstream signaling pathways, leading to the activation of various cellular processes. The activation of GPR35 by 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to modulate immune function, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide can modulate immune cell function, leading to the suppression of inflammatory responses. Furthermore, 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have antitumor activity, making it a potential candidate for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is its potency as a GPR35 agonist. This makes it an ideal tool for studying the role of GPR35 in various physiological processes. However, one of the limitations of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is its low solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for the study of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One potential direction is the development of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another potential direction is the study of the role of GPR35 in various physiological processes, including immune function and inflammation. Furthermore, the development of more potent and selective GPR35 agonists could lead to the discovery of new drug targets for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 2-chloro-5-methylphenol with sodium hydride to produce the corresponding phenoxide. The phenoxide is then reacted with 5-methyl-3-isoxazolecarboxylic acid chloride to yield 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. The overall yield of this reaction is approximately 60%.
Applications De Recherche Scientifique
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been used extensively in scientific research for its potential applications in various fields. One of the most significant applications of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of transmembrane proteins that play a crucial role in cell signaling pathways. 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to be a potent agonist of the GPR35 receptor, which is involved in the regulation of various physiological processes, including immune function and inflammation.
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-3-4-10(14)11(5-8)18-7-13(17)15-12-6-9(2)19-16-12/h3-6H,7H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIJOJDGQHXSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5168055.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B5168056.png)
![1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5168059.png)

![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methylmethanamine](/img/structure/B5168074.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5168093.png)
![2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5168100.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5168103.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5168106.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5168121.png)



![N-(2-chlorobenzyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5168157.png)